1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
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Overview
Description
1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with a complex structure that includes a pyrrole ring substituted with ethoxy and methyl groups
Preparation Methods
The synthesis of 1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The pyrrole ring is then subjected to electrophilic aromatic substitution to introduce the ethoxy and methyl groups at the desired positions.
Final Coupling: The substituted pyrrole is then coupled with an ethanone derivative under specific conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of 1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methyl groups may enhance its binding affinity and specificity, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include:
- 1-(4-Methoxy-2-methylphenyl)ethanone
- 1-(2-Methoxy-4-methylphenyl)ethanone
- 1-(4-Amino-2-hydroxyphenyl)ethanone
Compared to these compounds, 1-(1-(4-Ethoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of the pyrrole ring and the specific substitution pattern, which may confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research and development can unlock its full potential in these fields.
Properties
CAS No. |
647841-62-1 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-[1-(4-ethoxy-2-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C17H21NO2/c1-6-20-15-7-8-17(11(2)9-15)18-12(3)10-16(13(18)4)14(5)19/h7-10H,6H2,1-5H3 |
InChI Key |
FDVPPQPYVBZLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N2C(=CC(=C2C)C(=O)C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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